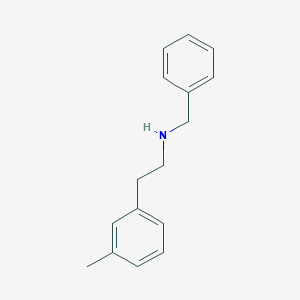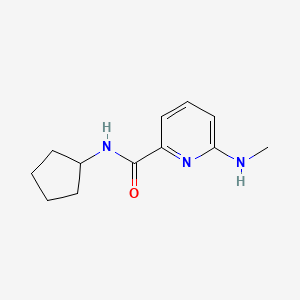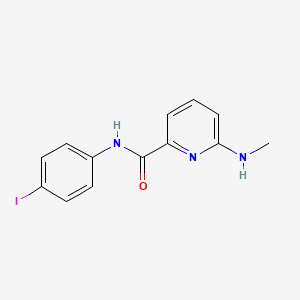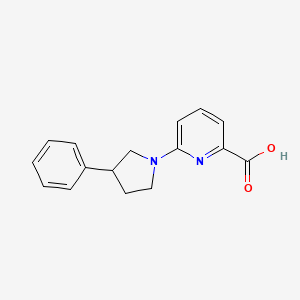![molecular formula C15H21N3O B7555089 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of biochemistry and pharmacology. In
Scientific Research Applications
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs) and has been studied for its potential use in drug discovery. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging studies.
Mechanism of Action
The exact mechanism of action of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is not well understood. However, it is believed that this compound may act as a partial agonist or antagonist at certain GPCRs. Additionally, this compound has been shown to have potential as a fluorescent probe due to its ability to bind to specific cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline are not well characterized. However, studies have shown that this compound has potential as a ligand for certain GPCRs and may have effects on cellular signaling pathways. Additionally, this compound has been shown to have potential as a fluorescent probe for imaging studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline in lab experiments is its unique structure and potential applications in drug discovery and imaging studies. However, limitations include the lack of well-established mechanisms of action and potential side effects that may need to be further investigated.
Future Directions
There are several future directions for research on 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline. One potential direction is to further investigate its potential as a ligand for GPCRs and its potential use in drug discovery. Additionally, this compound may have potential as a fluorescent probe for imaging studies and further research in this area may be warranted. Finally, studies may be needed to further characterize the biochemical and physiological effects of this compound and to investigate potential side effects.
Synthesis Methods
The synthesis of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde, 3-bromo-1-chloropropane, and 3-nitroaniline in the presence of a base. The resulting product is then reduced to yield the final compound. This synthesis method has been well established in the literature and has been used to produce this compound for scientific research purposes.
properties
IUPAC Name |
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-12(2)19-15-7-5-6-14(8-15)16-9-13-10-17-18(3)11-13/h5-8,10-12,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKYZDGGKEJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


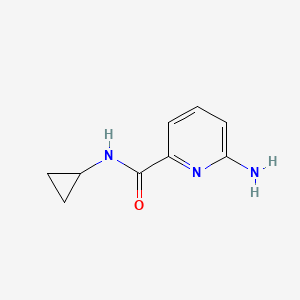
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)

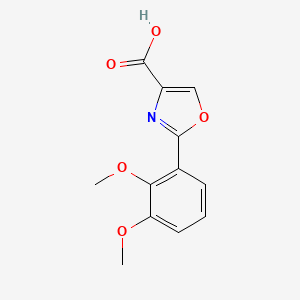
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
